molecular formula C6H4BrN3 B152543 3-Bromo-1H-pyrazolo[3,4-c]pyridine CAS No. 76006-13-8

3-Bromo-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B152543
CAS No.: 76006-13-8
M. Wt: 198.02 g/mol
InChI Key: ANQCOJNSEVIFFL-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrazolo[3,4-b]pyridine as a Kinase Inhibitor Scaffold

The compound 3-Bromo-1H-pyrazolo[3,4-c]pyridine exhibits significant versatility as a scaffold in the design of kinase inhibitors. It's particularly useful due to its ability to interact with kinases via multiple binding modes. This heterocyclic scaffold binds predominantly to the hinge region of kinases but can also form other key interactions within the kinase pocket, enhancing potency and selectivity. Pyrazolo[3,4-b]pyridine is often chosen for kinase inhibitors, sometimes due to advantages in intellectual property, inhibitor activity, physical properties, or synthetic flexibility (Wenglowsky, 2013).

Synthetic and Medicinal Chemistry Applications

Versatility in Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including those derived from pyridine and indazole, exhibit significant versatility as synthetic intermediates due to their biological importance and functional diversity. These compounds have been pivotal in metal complexes formation, catalyst design, asymmetric catalysis and synthesis, and medicinal applications, demonstrating potent anticancer, antibacterial, and anti-inflammatory activity among others. The heterocyclic N-oxide motif, therefore, plays a crucial role in recent advanced chemistry and drug development investigations (Li et al., 2019).

Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines

Pyrazolopyrimidines, structurally similar to purines, have been explored for their therapeutic significance, showing crucial roles in various disease conditions. The biochemical and biophysical properties of these compounds have been elucidated through various assays and tests, highlighting their importance in treating diseases related to the central nervous system, cardiovascular system, cancer, and inflammation (Chauhan & Kumar, 2013).

Future Directions

The future directions for the study of 1H-pyrazolo[3,4-b]pyridine derivatives, including 3-Bromo-1H-pyrazolo[3,4-c]pyridine, involve further exploration of their synthetic strategies and approaches . This includes the development of challenging de novo syntheses for further functionalisation or introduction of alternative substituent patterns .

Properties

IUPAC Name

3-bromo-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-4-1-2-8-3-5(4)9-10-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQCOJNSEVIFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NNC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506261
Record name 3-Bromo-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76006-13-8
Record name 3-Bromo-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1H-pyrazolo[3,4-c]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Customer
Q & A

Q1: What are the key challenges addressed by the novel synthesis method for 3-Bromo-1H-pyrazolo[3,4-c]pyridine?

A1: The novel synthesis method described in the research tackles the difficulty of purifying a reaction intermediate due to its instability []. This challenge is overcome by employing a protection and deprotection strategy. Specifically, the intermediate mixture is first reacted to introduce an acetyl protecting group, allowing for easier separation and purification. Subsequently, the acetyl group is removed using potassium carbonate, yielding the final desired product, this compound []. This approach simplifies the purification process and increases the overall yield of the synthesis.

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